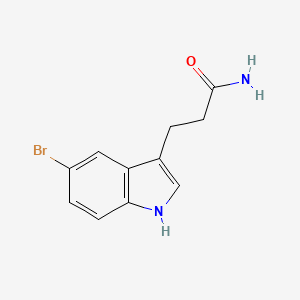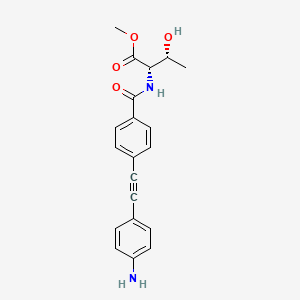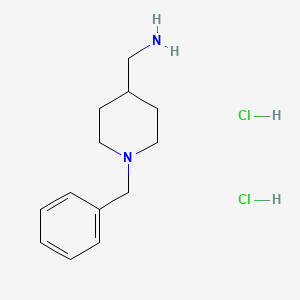![molecular formula C10H9N3 B13027974 2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B13027974.png)
2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile typically involves the reaction of a pyrrolo[2,3-b]pyridine derivative with an appropriate nitrile-containing reagent. One common method involves the use of a trifluoromethyl-substituted pyrrolo[2,3-b]pyridine as the starting material, which is then reacted with a substituted aldehyde under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound inhibits the activity of FGFRs, which are involved in various cellular processes, including cell proliferation, migration, and angiogenesis . By targeting these receptors, the compound can potentially interfere with the signaling pathways that contribute to the progression of certain cancers.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities and potential therapeutic applications.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit various biological activities, including antimicrobial and antitumor properties.
Uniqueness
2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile is unique due to its specific structure and the presence of the nitrile group, which can influence its reactivity and biological activity. Its ability to inhibit FGFRs makes it a promising candidate for further research and development in cancer therapy.
Propiedades
Fórmula molecular |
C10H9N3 |
|---|---|
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
2-(2-methylpyrrolo[2,3-b]pyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C10H9N3/c1-8-7-9-3-2-5-12-10(9)13(8)6-4-11/h2-3,5,7H,6H2,1H3 |
Clave InChI |
LYLPEVVHHXXDGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1CC#N)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13027894.png)

![6,6'-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13027911.png)


![1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13027933.png)
![Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13027942.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13027951.png)
![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13027952.png)



![5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13027971.png)
